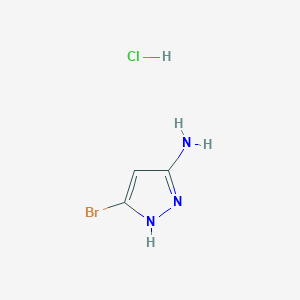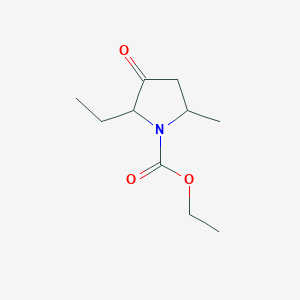
5-Bromo-1H-pyrazol-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1H-pyrazol-3-amine hydrochloride is a significant heterocyclic compound that plays a crucial role in various fields, including medicinal chemistry and organic synthesis. This compound is known for its structural versatility and is often used as a precursor in the synthesis of more complex heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrazol-3-amine hydrochloride typically involves the bromination of 1H-pyrazol-3-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds .
Scientific Research Applications
5-Bromo-1H-pyrazol-3-amine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including potential drugs for cardiovascular diseases and cancer.
Organic Synthesis: The compound serves as a precursor for the synthesis of more complex heterocyclic systems, which are valuable in various chemical reactions.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For example, it may inhibit ATP-sensitive potassium channels in cardiac muscle, which is relevant for treating cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1H-pyrazol-5-amine
- 5-Bromo-1H-pyrazol-4-amine
- 3,5-Dibromo-1H-pyrazol-4-amine
Uniqueness
5-Bromo-1H-pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C3H5BrClN3 |
|---|---|
Molecular Weight |
198.45 g/mol |
IUPAC Name |
5-bromo-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C3H4BrN3.ClH/c4-2-1-3(5)7-6-2;/h1H,(H3,5,6,7);1H |
InChI Key |
UZOWWCHAXREFGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride](/img/structure/B15070051.png)




![8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B15070090.png)

![2,4-Dimethylindeno[2,1-B]pyran](/img/structure/B15070092.png)



![4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B15070114.png)


